molecular formula C16H17N B3096865 9-Ethyl-9-methyl-9,10-dihydroacridine CAS No. 1290129-47-3

9-Ethyl-9-methyl-9,10-dihydroacridine

Cat. No.: B3096865
CAS No.: 1290129-47-3
M. Wt: 223.31 g/mol
InChI Key: ZICOGRWYQRIGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 9-Ethyl-9-methyl-9,10-dihydroacridine can be achieved through various methods. One common approach involves the reaction of suitable precursors under specific conditions. For example, the reaction of N-methylacridinium salts with aqueous alkali leads to the formation of bis(10-methyl-9,10-dihydroacridin-9-yl) ether . Further investigations into alternative synthetic routes and optimization are essential for future research.


Molecular Structure Analysis

The molecular formula of this compound is C₁₅H₁₅N , and its molecular weight is approximately 209.291 g/mol . The compound features an acridine core with an ethyl group at position 9 and a methyl group at position 10. The 3D structure of this compound can be visualized using molecular modeling tools .


Chemical Reactions Analysis

  • Photo-induced coupling : Under irradiation, it reacts with 9-fluorenylidenemalononitrile to yield a coupling product characterized by X-ray crystallography, MS, and NMR analyses .
  • Reductive rearrangement : Treatment with Et₃SiH/KOtBu triggers a reductive rearrangement of N-arylindoles .

Physical and Chemical Properties Analysis

  • Solubility : this compound is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide but insoluble in water .
  • Melting Point : The melting point of this compound may vary depending on the specific derivative. For related compounds, melting points range from approximately 154°C to 155°C .
  • Alkalinity : It exhibits strong alkalinity due to its basic nature .

Safety and Hazards

Safety information for 9-Ethyl-9-methyl-9,10-dihydroacridine is essential for handling and storage. Consult relevant safety data sheets (SDS) for detailed information .

Properties

IUPAC Name

9-ethyl-9-methyl-10H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICOGRWYQRIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC3=CC=CC=C31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethyl-9-methyl-9,10-dihydroacridine
Reactant of Route 2
Reactant of Route 2
9-Ethyl-9-methyl-9,10-dihydroacridine
Reactant of Route 3
Reactant of Route 3
9-Ethyl-9-methyl-9,10-dihydroacridine
Reactant of Route 4
9-Ethyl-9-methyl-9,10-dihydroacridine
Reactant of Route 5
9-Ethyl-9-methyl-9,10-dihydroacridine
Reactant of Route 6
9-Ethyl-9-methyl-9,10-dihydroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.